molecular formula C23H20FN5O2 B3003482 2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1251602-35-3

2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B3003482
CAS No.: 1251602-35-3
M. Wt: 417.444
InChI Key: YYIOZBVNWMWXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure includes:

  • A 4-fluorophenyl group at position 2, contributing electron-withdrawing effects and enhancing metabolic stability.
  • A piperazine-ethyl moiety at position 1, linked via a ketone group. Piperazine is a common pharmacophore in CNS-targeting drugs, suggesting possible serotonin or dopamine receptor interactions .
  • A 6-oxo group on the dihydropyrimidine ring, influencing tautomerism and acidity.

The molecular formula is C₂₃H₁₉F₂N₅O₂ (molecular weight: 435.4 g/mol), with moderate lipophilicity due to the fluorophenyl and carbonitrile groups .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c24-19-8-6-17(7-9-19)22-26-15-18(14-25)23(31)29(22)16-21(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIOZBVNWMWXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile is a derivative of pyrimidine known for its potential therapeutic applications. This compound belongs to a class of molecules that have been studied for their biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{23}H_{24}F_{N}_{5}O_{3} with a molecular weight of approximately 417.47 g/mol. The structure features a pyrimidine ring substituted with a 4-fluorophenyl group and a phenylpiperazine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • EGFR Inhibition : The compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a significant role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth in various cancers .
  • COX Inhibition : It also acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This dual inhibition may enhance its anticancer properties by reducing inflammation associated with tumor progression .
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including ovarian and renal cancers. The compound's ability to induce apoptosis in cancer cells has been linked to increased levels of caspase activation .

Anticancer Activity

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

Cell Line GI (%) IC50 (µM) Mechanism
OVCAR-4 (Ovarian)73.141.66EGFR/COX inhibition
786-O (Renal)84.821.83EGFR/COX inhibition
Colo205 (Colon)--Apoptosis induction via caspases
HL-60 (Leukemia)49.95-Cytotoxicity through apoptosis

Case Studies and Research Findings

A recent study evaluated the biological properties of various pyrimidine derivatives, including our compound of interest. The findings indicated that:

  • Selectivity : The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal epithelial cells, suggesting a favorable safety profile .
  • Molecular Docking Studies : Docking simulations revealed that the compound binds effectively to the active sites of both EGFR and COX enzymes, supporting its dual action mechanism .
  • Pharmacological Properties : The physicochemical properties assessed through SwissADME indicated good drug-likeness characteristics for the compound, enhancing its potential for development into a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that dihydropyrimidine derivatives can exhibit a range of pharmacological effects:

  • Anticancer Activity : Dihydropyrimidines have shown promise in inhibiting cancer cell proliferation. Studies have identified mechanisms involving the inhibition of mitotic kinesin Eg5, which is crucial for cancer cell division .
  • Calcium Channel Blockers : Some derivatives are explored as potential calcium channel blockers, which could be beneficial in treating cardiovascular diseases .

Pharmacology

The compound's pharmacological profile includes:

  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • CNS Activity : The piperazine component suggests possible central nervous system effects, potentially leading to applications in treating anxiety or depression .

Material Science

The unique properties of this compound may be utilized in developing new materials:

  • Polymeric Applications : Its ability to form stable complexes can be explored in creating polymeric materials with enhanced mechanical properties.

Case Study 1: Anticancer Mechanism

A study focused on the anticancer properties of dihydropyrimidine derivatives demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The research highlighted the role of fluorinated compounds in enhancing bioactivity due to their electron-withdrawing nature, which increases the reactivity of adjacent functional groups .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of similar dihydropyrimidine derivatives against various bacterial strains. The results indicated significant inhibition rates, suggesting that modifications to the core structure could enhance activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile - 2-Fluorophenyl (piperazine)
- p-Tolyl (position 2)
437.4 Ortho-fluorine on piperazine; p-tolyl enhances lipophilicity
2-(4-Fluorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile - 4-Fluorophenyl (piperazine) 435.4 Dual fluorophenyl groups may enhance receptor affinity
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile - Sulfanyl (position 2)
- Phenyl (position 4)
229.3 Sulfur increases lipophilicity; lacks piperazine moiety
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile - Chlorophenylamino (position 2)
- Nitrophenyl (position 4)
367.7 Nitro group introduces strong electron-withdrawing effects
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile - Methoxyphenyl (position 6)
- Methylpiperidine (position 2)
339.4 Methoxy improves solubility; methylpiperidine alters steric effects

Key Research Findings

  • Piperazine Derivatives: Fluorophenyl-substituted piperazines (e.g., ) show 10–20% higher binding affinity to 5-HT₁A receptors in computational models compared to non-fluorinated analogs.
  • Antibacterial Activity : Sulfanyl derivatives (e.g., ) exhibit MIC values of 4–8 µg/mL against S. aureus, outperforming carbonitrile-only analogs (MIC > 16 µg/mL) .
  • Metabolic Stability : Fluorine atoms in the target compound reduce CYP450-mediated oxidation, extending half-life (t₁/₂ = 8.2 hrs) compared to chlorophenyl analogs (t₁/₂ = 5.1 hrs) .

Q & A

Q. What are the key structural motifs in this compound, and how do they influence reactivity or pharmacological potential?

The compound contains a fluorophenyl group, a pyrimidine core, and a piperazinyl-ethyl-ketone side chain. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the piperazine group facilitates hydrogen bonding with biological targets (e.g., receptors or enzymes) . The α,β-unsaturated ketone in the side chain may participate in Michael addition reactions, relevant to covalent binding studies .

Q. What synthetic strategies are reported for analogous fluorinated pyrimidines?

Metal-free synthesis under mild conditions (e.g., using β-CF3-aryl ketones) is a common approach for fluoropyrimidines. For example, Liu et al. (2019) achieved yields >85% for 4-fluoro-2-methyl-6-arylpyrimidines via sequential cyclization and fluorination, avoiding harsh reagents . Similar methods could be adapted for introducing the 4-fluorophenyl and piperazinyl groups in the target compound.

Q. How are impurities typically identified during synthesis?

Common impurities include unreacted intermediates (e.g., 4-fluorophenyl precursors) or byproducts from side reactions (e.g., over-oxidation of the ketone group). Techniques like HPLC with UV detection (λ = 254 nm) and 1H NMR (monitoring for residual proton signals at δ 7.2–7.5 ppm for fluorophenyl groups) are effective for identification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as shown in the synthesis of similar pyrimidines with 75% yield .
  • Catalyst screening : Mild bases like K2CO3 (used in ) minimize side reactions compared to stronger bases.
  • Temperature control : Reactions at 60–80°C reduce decomposition risks while maintaining reactivity .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies often arise from solvent effects or proton exchange. For example:

  • Deuterated solvents : DMSO-d6 vs. CDCl3 can shift NH proton signals (e.g., δ 13.55 ppm in DMSO-d6 vs. δ 11.8–12.2 ppm in CDCl3).
  • Referencing standards : Internal standards (e.g., TMS) and cross-validation with 19F NMR (δ -110 to -120 ppm for fluorophenyl groups ) improve accuracy.

Q. What advanced techniques confirm the stereochemistry and crystal structure?

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for piperazinyl-containing analogs in .
  • Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) can assess chiral centers if present .

Q. How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS/MS over 24–72 hours.
  • Light/heat stability : Expose to UV light (254 nm) or 40–60°C and analyze by HPLC-DAD for photolytic/thermal byproducts .

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

  • Recrystallization solvents : Variations in ethanol vs. acetone can alter crystal packing, affecting melting points (e.g., 113–115°C in ethanol vs. 259–261°C in EtOH/piperidine mixtures ).
  • DSC analysis : Differential scanning calorimetry provides precise melting profiles and detects polymorphs.

Q. Why do HRMS results sometimes deviate from theoretical values?

  • Adduct formation : Sodium/potassium adducts (e.g., [M+Na]+) increase observed m/z. Use ESI-MS in negative/positive ion mode to identify dominant species.
  • Isotopic patterns : Fluorine (19F) has no natural isotopes, but chlorine/bromine in impurities may skew results .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for Fluorinated Pyrimidines

ParameterLiu et al. (2019) El-Emam et al. (2012)
Reaction Temperature60–80°CRoom temperature
SolventDMF/EtOHDMF
Yield85–92%43–75%
Key Analytical Tool19F NMR, HRMS1H/13C NMR, X-ray diffraction

Q. Table 2. Stability Study Design

ConditionMethodEndpoint Analysis
Acidic (pH 1.2)Simulated gastric fluidLC-MS/MS for degradation
Alkaline (pH 9.0)Phosphate bufferHPLC-DAD at λ = 254 nm
Oxidative (3% H2O2)Room temperature, 24 hTLC for peroxide byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.